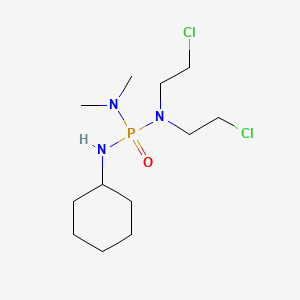
N,N-Bis(2-chloroethyl)-N''-cyclohexyl-N',N'-dimethylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chloroethyl groups, a cyclohexyl group, and a dimethylphosphoric triamide moiety. It is used in various scientific and industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide typically involves the reaction of cyclohexylamine with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted amides and phosphoramides.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Known for its use in chemotherapy as a nitrogen mustard agent.
N,N-Bis(2-chloroethyl)-N-nitrosourea: Used as an alkylating agent in cancer treatment.
N,N-Bis(2-chloroethyl)-N-methylamine: Another nitrogen mustard compound with similar reactivity.
Uniqueness
N,N-Bis(2-chloroethyl)-N’‘-cyclohexyl-N’,N’-dimethylphosphoric triamide is unique due to its combination of chloroethyl, cyclohexyl, and dimethylphosphoric groups, which confer distinct chemical and biological properties
Properties
CAS No. |
117112-27-3 |
|---|---|
Molecular Formula |
C12H26Cl2N3OP |
Molecular Weight |
330.23 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-(dimethylamino)phosphoryl]cyclohexanamine |
InChI |
InChI=1S/C12H26Cl2N3OP/c1-16(2)19(18,17(10-8-13)11-9-14)15-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,15,18) |
InChI Key |
HXMBVGLWFMNZQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(NC1CCCCC1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


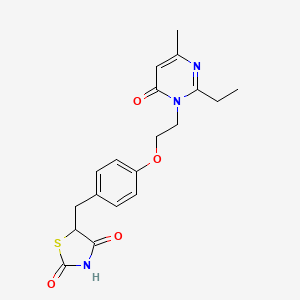

![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
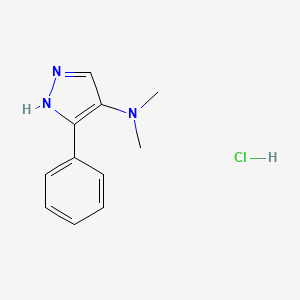
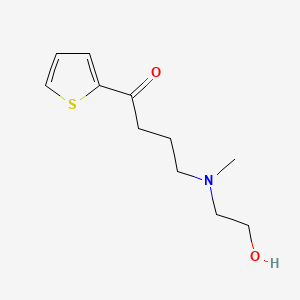
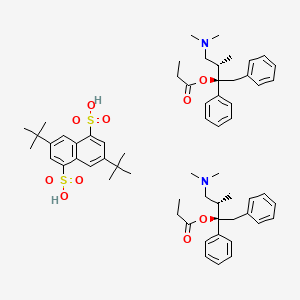
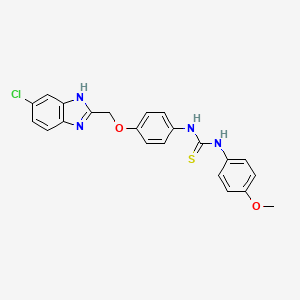
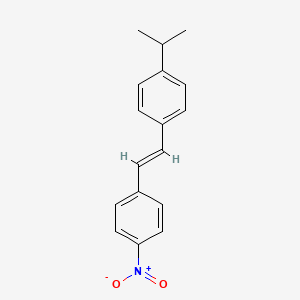
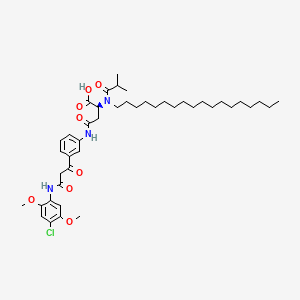
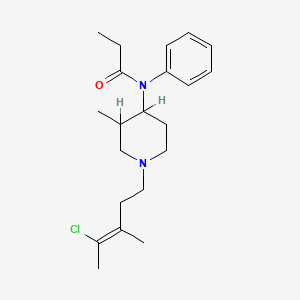
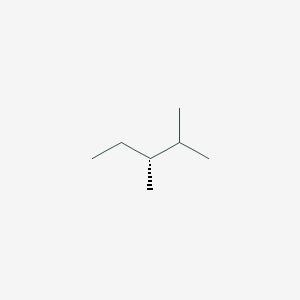
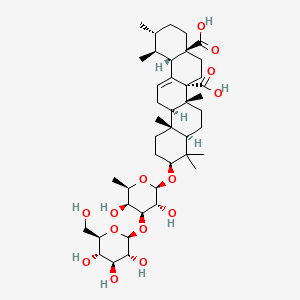
![(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15186435.png)
